
1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene is an organic compound with the molecular formula C9H6BrF3 It consists of a benzene ring substituted with a bromine atom and a trifluorocyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(1,2,2-trifluorocyclopropyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can further enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acids under strong oxidizing conditions.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Production of benzoic acids.
Reduction: Generation of the corresponding hydrocarbon.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene has several applications in scientific research:
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene involves its interaction with various molecular targets and pathways. The trifluorocyclopropyl group can influence the compound’s reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive molecules
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromobenzotrifluoride: Similar structure with a trifluoromethyl group instead of a trifluorocyclopropyl group.
Bromobenzene: Lacks the trifluorocyclopropyl group, making it less reactive in certain reactions.
1-Bromo-2,4,5-trifluorobenzene: Contains multiple fluorine atoms on the benzene ring, leading to different reactivity and applications.
Uniqueness
1-Bromo-3-(1,2,2-trifluorocyclopropyl)benzene is unique due to the presence of the trifluorocyclopropyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.
Eigenschaften
IUPAC Name |
1-bromo-3-(1,2,2-trifluorocyclopropyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3/c10-7-3-1-2-6(4-7)8(11)5-9(8,12)13/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUVYXKVYJSYCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C2=CC(=CC=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
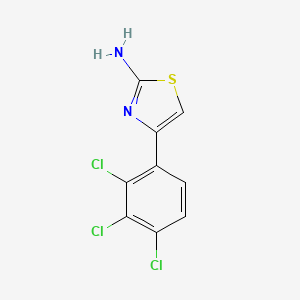
![5-Azaspiro[3.4]octane-7-carboxylic acid;hydrochloride](/img/structure/B2644401.png)
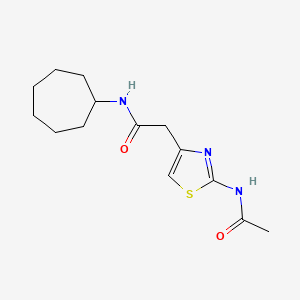
![5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2644403.png)
![N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide](/img/structure/B2644404.png)
![4-methyl-1-[5-(3-nitrophenyl)furan-2-carbothioyl]piperidine](/img/structure/B2644405.png)
![4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2644408.png)

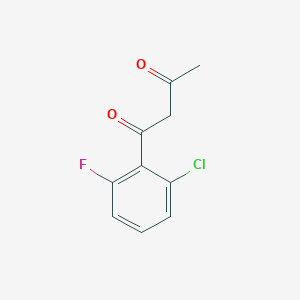
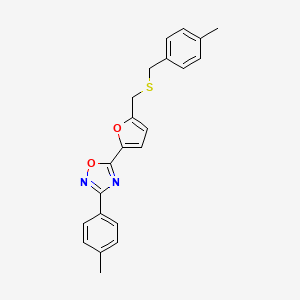
![N-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B2644415.png)
![N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2644416.png)
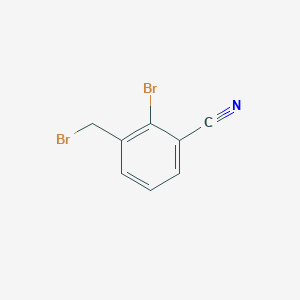
![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]oxirane-2-carboxamide](/img/structure/B2644420.png)
